Mycobacterium Tuberculosis-IN-5

solubility developability oral bioavailability

Mycobacterium Tuberculosis-IN-5 (synonym: 5-Fluoroindole HCl, Compound 11) is the hydrochloride salt of 5‑fluoroindole, an indole‑based antibacterial agent specifically developed to target Mycobacterium tuberculosis (Mtb). With a molecular formula C₈H₇ClFN and a molecular weight of 171.60 g/mol, this compound inhibits the growth of pan‑sensitive Mtb H37Rv at an MIC of 29.1 μM and retains activity against multidrug‑resistant clinical isolates within the same concentration range (4.7–29.1 μM).

Molecular Formula C8H7ClFN
Molecular Weight 171.60 g/mol
Cat. No. B15568355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycobacterium Tuberculosis-IN-5
Molecular FormulaC8H7ClFN
Molecular Weight171.60 g/mol
Structural Identifiers
InChIInChI=1S/C8H6FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H;1H
InChIKeyBQICGRFFHQDOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mycobacterium Tuberculosis-IN-5 for Antimicrobial Research: Core Identity and Procurement Context


Mycobacterium Tuberculosis-IN-5 (synonym: 5-Fluoroindole HCl, Compound 11) is the hydrochloride salt of 5‑fluoroindole, an indole‑based antibacterial agent specifically developed to target Mycobacterium tuberculosis (Mtb) [1]. With a molecular formula C₈H₇ClFN and a molecular weight of 171.60 g/mol, this compound inhibits the growth of pan‑sensitive Mtb H37Rv at an MIC of 29.1 μM and retains activity against multidrug‑resistant clinical isolates within the same concentration range (4.7–29.1 μM) [1]. It demonstrates high aqueous solubility at physiological pH, enabling oral administration without co‑solvents, and has been validated in a murine tuberculosis infection model [1].

Why Generic 5-Fluoroindole Cannot Simply Replace Mycobacterium Tuberculosis-IN-5 in Anti-TB Research


The free base form of 5‑fluoroindole (5‑FI) shares the same indole‑fluorine pharmacophore as Mycobacterium Tuberculosis-IN-5 (5‑FI.HCl) but exhibits critically different physicochemical properties that preclude straightforward substitution [1]. At physiological pH 7.4, the free base shows aqueous solubility of only 3.5 μM—far below its own MIC of 4.7 μM—whereas the hydrochloride salt achieves 600.2 μM, a >171‑fold improvement that is essential for achieving systemic exposure after oral dosing [1]. Furthermore, other positional isomers (4‑FI, 6‑FI, 7‑FI) display 4‑fold to 31‑fold lower antimycobacterial potency, demonstrating that simple interchange of indole‑based analogs cannot replicate the activity profile of 5‑FI.HCl [1].

Mycobacterium Tuberculosis-IN-5: Head‑to‑Head Quantitative Differentiation for Procurement Decisions


Aqueous Solubility at Physiological pH: Mycobacterium Tuberculosis-IN-5 Outperforms Free Base by >171‑Fold

Mycobacterium Tuberculosis-IN-5 (5‑FI.HCl) exhibits dramatically enhanced aqueous solubility compared to its free base analog. At pH 7.4, 5‑FI.HCl achieves a solubility of 600.2 μM, whereas 5‑FI free base reaches only 3.5 μM [1]. This represents a >171‑fold improvement, and at pH 9.1 the advantage expands to >504‑fold (1109.0 μM vs 2.2 μM) [1]. The free base's solubility at intestinal pH falls below its own MIC, rendering it unsuitable for oral dosing without formulation aids, while the hydrochloride salt form is directly administrable in aqueous vehicles [1].

solubility developability oral bioavailability

Antimycobacterial Potency: Mycobacterium Tuberculosis-IN-5 Versus Positional Fluoroindole Isomers

The position of the fluorine atom on the indole nucleus critically determines antimycobacterial activity. Mycobacterium Tuberculosis-IN-5 (5‑FI.HCl) inhibits pan‑sensitive Mtb H37Rv with an MIC of 29.1 μM, while the free base 5‑FI yields an MIC of 4.7 μM [1]. In contrast, shifting fluorine to the 4‑position results in an MIC of 18.5 μM (4‑fold less active than 5‑FI), and the 6‑FI and 7‑FI isomers show MICs of 74.0 μM and 148.0 μM, respectively—15‑fold and 31‑fold reductions in potency [1]. The 5‑fluoro regioisomer (accessible via the hydrochloride salt) is thus uniquely positioned to retain meaningful antimycobacterial activity among the fluoroindole series.

MIC structure–activity relationship fluoroindole isomers

Retained Activity Against Multidrug‑Resistant Mtb: 5‑Fluoroindole Versus Isoniazid

Mycobacterium Tuberculosis-IN-5 (as the 5‑FI pharmacophore) maintains consistent potency against clinically isolated multidrug‑resistant Mtb strains. In the PT2 resistant strain (resistant to isoniazid, rifampin, streptomycin, ethionamide, and rifabutin), 5‑FI exhibits an MIC of 4.7 μM, identical to its activity against pan‑sensitive H37Rv [1]. In stark contrast, isoniazid (INH) loses potency dramatically, with an MIC of 291.7 μM against PT2 compared to 2.3 μM against H37Rv—a 127‑fold increase [1]. Similar resistance‑surmounting activity is observed against PT12 and PT20 strains, where 5‑FI retains MICs of 4.7 μM while INH MICs rise to 145.8 μM and 291.7 μM, respectively [1].

drug resistance MDR-TB isoniazid comparator

Metabolic Stability Profile: Mycobacterium Tuberculosis-IN-5 Versus Free Base in Rat Liver Microsomes

The hydrochloride salt form exhibits a distinct metabolic stability profile relative to the free base. Mycobacterium Tuberculosis-IN-5 (5‑FI.HCl) shows an intrinsic clearance (Clint) of 48 mL/min/kg and a half‑life (t₁/₂) of 12 minutes in rat liver microsomes, whereas the free base 5‑FI demonstrates a Clint of 9.0 mL/min/kg and t₁/₂ of 144.2 minutes [1]. The approximately 5‑fold higher clearance of the hydrochloride form reflects its increased hepatic metabolism, yet this trade‑off is clinically acceptable because the salt's superior solubility and absorption enable oral bioavailability that the free base cannot achieve [1].

metabolic stability intrinsic clearance half-life

Cytotoxicity and Safety Margin: Mycobacterium Tuberculosis-IN-5 Versus Mammalian Cell Lines

Mycobacterium Tuberculosis-IN-5 (as the 5‑FI pharmacophore) demonstrates a favorable selectivity index against mammalian cells. After 72 hours of exposure, 5‑FI shows CC₅₀ values >20 μM in both HepG2 (human hepatocellular carcinoma) and Vero (African green monkey kidney) cell lines, as assessed by MTT metabolic activity assay and neutral red lysosomal integrity assay [1]. With an MIC of 4.7–29.1 μM against Mtb, this yields a selectivity window where antimycobacterial activity occurs at concentrations that do not impair mammalian cell viability [1]. By comparison, many standard antitubercular agents such as isoniazid and rifampin are associated with known hepatotoxic liabilities at therapeutic concentrations, though direct cytotoxicity comparator data for INH/RIF was not generated in the same experimental system [1].

cytotoxicity selectivity CC50

Mycobacterium Tuberculosis-IN-5: High‑Impact Procurement Scenarios for Anti-TB Research Programs


MDR‑TB Resistance Mechanism Studies and Target Deconvolution

Mycobacterium Tuberculosis-IN-5 retains an MIC of 4.7 μM against MDR clinical isolates that are resistant to isoniazid, rifampin, streptomycin, ethionamide, and other first‑line agents [1]. This profile makes it a valuable chemical probe for dissecting resistance‑independent pathways in Mtb and for identifying novel vulnerabilities in drug‑resistant populations where standard controls like INH and RIF fail completely [1].

In Vivo Pharmacodynamic Studies Requiring Oral Bioavailability Without Formulation Excipients

The hydrochloride salt form's aqueous solubility of 600.2 μM at pH 7.4 (>171‑fold above the free base) enables direct oral gavage administration in simple aqueous vehicles [1]. This eliminates confounding effects from co‑solvents or surfactants, making Mycobacterium Tuberculosis-IN-5 the preferred form for in vivo PK/PD experiments in murine tuberculosis models [1].

Structure–Activity Relationship (SAR) Campaigns Around the Fluoroindole Scaffold

Comparative MIC data show that 5‑fluoro substitution is essential for antimycobacterial activity: 5‑FI is 15‑fold more potent than 6‑FI and 31‑fold more potent than 7‑FI [1]. Mycobacterium Tuberculosis-IN-5 serves as the optimal reference standard for SAR programs exploring indole‑based Mtb inhibitors, providing a benchmark against which new analogs can be quantitatively compared [1].

Selectivity Profiling in Host–Pathogen Interaction Assays

With CC₅₀ values >20 μM in both HepG2 and Vero mammalian cell lines [1], Mycobacterium Tuberculosis-IN-5 can be deployed in co‑culture or macrophage infection models at concentrations that inhibit Mtb without compromising host cell viability, enabling cleaner readouts of intracellular bacterial killing and host immune response modulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycobacterium Tuberculosis-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.